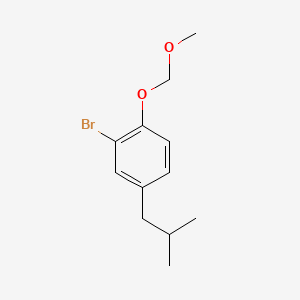
Isorhodeasapogenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isorhodeasapogenin is a steroidal sapogenin, specifically classified as a spirostanol. It is a naturally occurring compound found in various plant species, particularly within the genus Tupistra. The systematic name for this compound is (25R)-5β-spirostan-1β,3β-diol, and its molecular formula is C27H44O4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Isorhodeasapogenin can be achieved through the reduction of anhydrotokorogenin using lithium aluminum hydride. This reaction leads to the formation of desoxytokorogenin, which is identical to this compound . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves the extraction and isolation from plant sources, particularly from species within the genus Tupistra. The extraction process includes solvent extraction, followed by chromatographic techniques to purify the compound. Advanced methods such as microbial transformation using fungi like Syncephalastrum racemosum have also been employed to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Isorhodeasapogenin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the reduction of anhydrotokorogenin with lithium aluminum hydride results in the formation of this compound .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Lithium aluminum hydride is a common reducing agent used in the synthesis of this compound.
Substitution: Various nucleophiles can be used to introduce different functional groups into the this compound molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions typically produce dihydroxysapogenins .
Applications De Recherche Scientifique
Isorhodeasapogenin has a wide range of scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of various steroidal compounds and is used in the study of steroidal chemistry.
Industry: this compound is used in the development of pharmaceuticals and nutraceuticals due to its diverse biological activities.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
- Ruscogenin
- Diosgenin
- Smilagenin
- Tigogenin
- Sarsasapogenin
Propriétés
Numéro CAS |
472-10-6 |
|---|---|
Formule moléculaire |
C27H44O4 |
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13S,14R,16R,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16-diol |
InChI |
InChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17-,18-,19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
Clé InChI |
NCLLSOCDVMFDSK-XSSAKHEISA-N |
SMILES isomérique |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5([C@@H](C[C@@H](C6)O)O)C)C)C)OC1 |
SMILES canonique |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(C(CC(C6)O)O)C)C)C)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


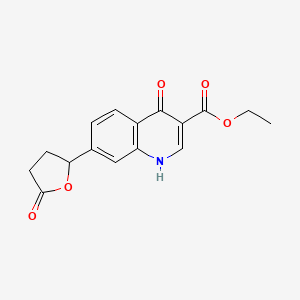
![1,3-Dibromo-7-[(e)-phenyldiazenyl]-9h-fluoren-2-amine](/img/structure/B14757421.png)
![sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate](/img/structure/B14757422.png)
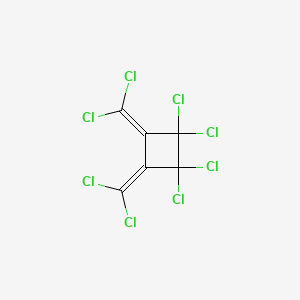
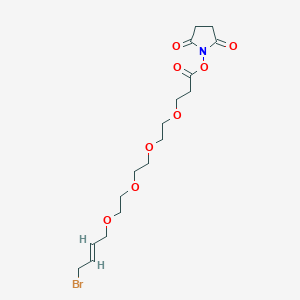
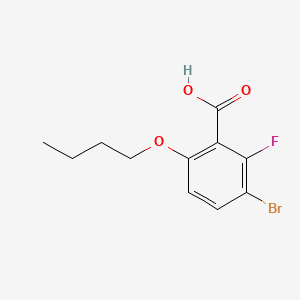
![3-Dimethoxyphosphoryl-1-[3-(trifluoromethyl)phenoxy]butan-2-one](/img/structure/B14757440.png)

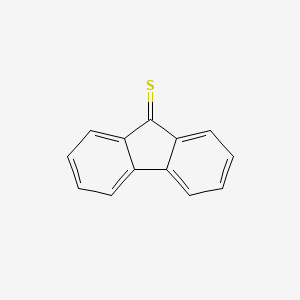
![7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14757462.png)
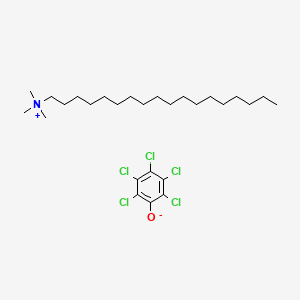

![2-Oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B14757478.png)
